Robalzotan - 169758-66-1

Robalzotan

Catalog Number: EVT-281867
CAS Number: 169758-66-1
Molecular Formula: C18H23FN2O2
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Robalzotan, also known as AZD7371 or NAD-299, is a synthetic compound classified as a selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [, , , , ] This receptor subtype is part of the serotonergic system, a critical neurotransmitter system involved in various physiological and behavioral functions. [] Robalzotan's high affinity for the 5-HT1A receptor makes it a valuable tool in scientific research for investigating the roles of this receptor in both normal physiological processes and potential disease states. []

(R)-Methyl 6-bromo-3-(N,N-dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxylate

Compound Description: This compound serves as a direct precursor in the synthesis of tritiated Robalzotan. [] It features a bromine atom at the 6th position and a methyl ester group at the 5th position of the benzopyran ring.

Relevance: This compound is structurally very similar to Robalzotan, differing only by the presence of a bromine atom and a methyl ester group instead of a carboxamide group at the 5th position of the benzopyran ring. The catalytic hydrogenation of this compound with tritium gas results in the replacement of the bromine atom with a tritium atom, yielding tritiated Robalzotan. []

(R)-3-N,N-dicyclobutylamino-8-fluoro-5-trifluoromethanesulfonyloxy-3,4-2H-1-benzopyran

Compound Description: This compound serves as a key intermediate in the synthesis of carbon-14 labeled Robalzotan. [] It features a trifluoromethanesulfonyloxy leaving group at the 5th position of the benzopyran ring.

Relevance: This compound shares the core structure of Robalzotan with a dicyclobutylamino substituent at the 3rd position and a fluorine atom at the 8th position of the benzopyran ring. The trifluoromethanesulfonyloxy group at the 5th position acts as a leaving group, allowing for the introduction of a cyano group which is then further modified to yield carbon-14 labeled Robalzotan. []

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a research compound known for its high affinity and selectivity for the 5-HT1A receptor. [] It acts as a 5-HT1A receptor agonist, unlike Robalzotan which is an antagonist.

Relevance: 8-OH-DPAT serves as a pharmacological tool to study and understand the role of the 5-HT1A receptor, the same target that Robalzotan interacts with. The discovery and characterization of the 5-HT1A receptor stemmed from studies involving 8-OH-DPAT, highlighting its significance in this field. []

WAY-100635

Compound Description: WAY-100635 is a selective 5-HT1A receptor antagonist, similar to Robalzotan. [, ] It is frequently used in research to investigate the effects of blocking 5-HT1A receptors.

Relevance: WAY-100635 serves as a reference compound in studies evaluating the pharmacological effects of Robalzotan, particularly in the context of visceral pain. [] Both compounds display similar inhibitory effects on visceromotor responses to colorectal distension, suggesting comparable activity at the 5-HT1A receptor. []

AZD7371 Tartrate Monohydrate

Compound Description: This is the tartrate monohydrate salt form of Robalzotan, also known as Robalzotan Tartrate Monohydrate. [, ]

Varenicline

Compound Description: Varenicline is a medication used for smoking cessation. [] It acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.

Relevance: While structurally unrelated to Robalzotan, Varenicline is discussed in the context of process chemistry challenges in the pharmaceutical industry. [] The paper highlights the complexities of scaling up the synthesis of various pharmaceutical compounds, including Robalzotan. []

Sutent

Compound Description: Sutent (Sunitinib) is an anti-cancer drug targeting multiple tyrosine kinases. []

Relevance: Similar to Varenicline, Sutent is mentioned in the context of process chemistry challenges during drug development. [] The paper discusses unexpected complications encountered during the scale-up of seemingly simple reactions, highlighting the importance of robust synthetic routes in pharmaceutical manufacturing. []

Classification and Source

Robalzotan is classified as a selective serotonin receptor antagonist, particularly targeting the 5-HT1A subtype. It was developed by AstraZeneca AB in Södertälje, Sweden, and is currently undergoing clinical evaluation for safety and efficacy in healthy subjects .

Synthesis Analysis

The synthesis of Robalzotan involves a stereoselective multienzymatic cascade reduction process. This method utilizes α,β-unsaturated aldehydes as starting materials, which are transformed into the desired bicyclic primary or secondary amines through enzymatic reactions.

Key Steps in Synthesis

  1. Enzymatic Reduction: The primary step employs a combination of ene-reductases (such as OYE2 or OYE3) and alcohol dehydrogenases (ADH). This dual enzymatic approach minimizes racemization and side product formation. The reaction conditions are optimized to achieve high yields and enantiomeric excess (ee) greater than 99% .
  2. Curtius Rearrangement: Following the initial reduction, the primary alcohols are subjected to Curtius rearrangement to yield the corresponding amines. This step is crucial for establishing the correct stereochemistry of the final product .
  3. Characterization: The stereochemistry of the synthesized compounds is confirmed using X-ray crystallography and NMR analysis of Mosher esters, ensuring the accuracy of the synthesis process .
Molecular Structure Analysis

Robalzotan's molecular structure can be described by its unique bicyclic framework, which includes a benzopyran moiety. Key features include:

  • Fluorine Substitution: The presence of an 8-fluoro group enhances its pharmacological properties by increasing receptor binding affinity.
  • Dicyclobutylamino Group: This substituent contributes to its selectivity for the 5-HT1A receptor.

The molecular formula for Robalzotan is C20H28F1N2O2C_{20}H_{28}F_{1}N_{2}O_{2}, with a molecular weight of approximately 348.45 g/mol .

Chemical Reactions Analysis

Robalzotan participates in several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: It exhibits high affinity for the 5-HT1A receptor with a dissociation constant (K_d) of approximately 0.6 nM, indicating strong binding capabilities .
  2. Metabolism: In vivo studies have shown that Robalzotan undergoes rapid metabolism, resulting in various hydroxylated metabolites that may not penetrate the blood-brain barrier effectively .
  3. PET Imaging Studies: Positron emission tomography (PET) studies have been utilized to assess Robalzotan's distribution and binding dynamics in the brain, confirming its rapid onset of action post-administration .
Mechanism of Action

Robalzotan functions primarily as an antagonist at the 5-HT1A receptor. Its mechanism includes:

  • Inhibition of Serotonin Activity: By blocking the 5-HT1A receptors, Robalzotan modulates serotonin signaling pathways that are implicated in mood regulation and anxiety.
  • Dose-dependent Effects: Functional studies indicate that Robalzotan's antagonistic effects are dose-dependent, which can influence behavioral outcomes in preclinical models .

This mechanism positions Robalzotan as a potential therapeutic agent for conditions such as depression and anxiety disorders.

Physical and Chemical Properties Analysis

Robalzotan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data has not been extensively reported but is crucial for formulation development.

These properties are essential for understanding how Robalzotan behaves in biological systems and its formulation into pharmaceutical products.

Applications

Robalzotan is primarily being investigated for its potential applications in:

  1. Neuropsychiatric Disorders: Due to its action on serotonin receptors, it may be beneficial in treating depression and anxiety.
  2. Research Tool: As a selective antagonist of the 5-HT1A receptor, it serves as a valuable tool for studying serotonin-related pathways in neuroscience research.
  3. Pharmaceutical Development: Ongoing clinical trials aim to establish its efficacy and safety profile, paving the way for potential market introduction.
Introduction to Robalzotan: Discovery and Rationale

Historical Context of 5-HT1A Receptor Antagonism in Neuropsychopharmacology

The development of 5-HT₁A receptor antagonists emerged from efforts to overcome limitations of early antidepressant therapies. By the 1990s, research established that acute administration of selective serotonin reuptake inhibitors (SSRIs) paradoxically reduced serotonergic neuron firing via feedback inhibition. This inhibition was mediated primarily by somatodendritic 5-HT₁A autoreceptors in the raphe nuclei, which become activated by increased synaptic serotonin following reuptake blockade [2] [5]. This phenomenon explained the 2-4 week therapeutic lag observed with SSRIs, as autoreceptors required gradual desensitization before sustained serotonin elevation could occur [2] [9].

Early pharmacological evidence demonstrated that non-selective 5-HT₁A antagonists like pindolol could accelerate SSRI effects by blocking autoreceptors [5]. However, pindolol's additional β-adrenergic receptor activity prompted the search for highly selective 5-HT₁A antagonists. Robalzotan (NAD-299, AZD-7371) emerged from this quest, designed to specifically target 5-HT₁A receptors without significant off-target effects [3]. Its development represented a strategic shift toward precision neuropharmacology aimed at optimizing serotonergic antidepressant efficacy.

Table 1: Key Milestones in 5-HT₁A Antagonist Development

Time PeriodResearch FocusKey Finding
1980sSSRI MechanismDiscovery of acute SSRI-induced reduction in serotonergic cell firing [2]
Early 1990sAutoreceptor FunctionCharacterization of 5-HT₁A autoreceptor-mediated feedback inhibition [5]
Mid-1990sNon-selective AntagonistsPindolol shown to augment SSRI effects but with β-adrenergic activity [5]
Late 1990sSelective AntagonistsRobalzotan developed as first highly selective 5-HT₁A antagonist [1] [3]

Mechanistic Rationale for Robalzotan as a Selective 5-HT₁A Antagonist

Robalzotan exhibits subnanomolar affinity (Kᵢ = 0.6 nM) for 5-HT₁A receptors with >100-fold selectivity over other serotonin receptors, adrenoceptors, and dopamine receptors [3] [10]. Its chemical structure, (R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide, was optimized for both receptor specificity and brain penetration [3]. In vivo studies in cynomolgus monkeys using positron emission tomography (PET) with the radioligand [¹¹C]WAY-100635 demonstrated dose-dependent occupancy of 5-HT₁A receptors:

Table 2: Robalzotan Dose-Dependent 5-HT₁A Receptor Occupancy in Monkeys

Dose (µg/kg IV)Cortical Occupancy (%)Raphe Nuclei Occupancy (%)Plasma Concentration (nM)
212 ± 315 ± 40.8 ± 0.2
1035 ± 542 ± 64.2 ± 0.7
2052 ± 658 ± 59.1 ± 1.5
10078 ± 482 ± 342.3 ± 6.8

Data derived from PET studies show saturable binding that follows a hyperbolic function between plasma concentration and receptor occupancy, enabling precise dose selection for therapeutic applications [10]. Crucially, robalzotan functions as a silent antagonist at both presynaptic autoreceptors and postsynaptic heteroreceptors, meaning it blocks serotonin binding without intrinsic agonist activity [1] [4]. Electrophysiological studies confirmed robalzotan's ability to completely reverse SSRI-induced suppression of serotonergic neuron firing in the dorsal raphe nucleus at doses ≥50 µg/kg IV [1].

Preclinical Hypothesis: Accelerating SSRI Efficacy via Autoreceptor Blockade

The foundational hypothesis for robalzotan's development posited that co-administration with SSRIs would yield faster and more robust antidepressant effects through dual mechanisms:

  • Acute disinhibition of serotonergic neurons: By blocking 5-HT₁A autoreceptors, robalzotan prevents SSRI-induced feedback inhibition of neuronal firing [1] [9].
  • Enhanced terminal serotonin release: Sustained neuronal firing increases serotonin availability in projection regions like the hippocampus and prefrontal cortex [2] [5].

Supporting evidence emerged from microdialysis studies where robalzotan administration:

  • Increased firing rates in 68% of serotonergic neurons when administered alone (5-50 µg/kg IV) [1]
  • Potentiated citalopram-induced elevations of extracellular serotonin by 150-200% in rat hippocampus and frontal cortex compared to SSRI alone [9]
  • Produced significantly greater neurochemical effects after chronic SSRI pretreatment versus acute treatment, suggesting maintained autoreceptor functionality despite long-term reuptake inhibition [9]

Table 3: Neurochemical Effects of Robalzotan with SSRIs in Preclinical Models

Experimental ParadigmKey MeasurementEffect of RobalzotanImplication
Single-unit recordings (rats)Dorsal raphe neuronal firingComplete reversal of citalopram/paroxetine-induced inhibitionAutoreceptor blockade restores neuronal activity [1]
In vivo microdialysis (rat hippocampus)Extracellular 5-HT elevation200% increase over citalopram alone after chronic pretreatmentAutoreceptors remain functional during SSRI treatment [9]
Fos expression (SERT-KO mice)Serotonergic neuron activationMassive Fos increase in raphe nucleiEnhanced neuronal activity via disinhibition [2]

These findings challenged the prevailing autoreceptor desensitization hypothesis, which assumed that chronic SSRI treatment inherently diminished feedback inhibition. Instead, research demonstrated that 5-HT₁A autoreceptors remain functional even after prolonged SSRI exposure, maintaining inhibitory control over serotonin release [2] [9]. This mechanistic insight strengthened the rationale for robalzotan as an SSRI potentiator capable of overriding persistent feedback inhibition. Its development represented a promising path toward overcoming the therapeutic limitations of monoaminergic antidepressants through targeted neuromodulation of serotonergic circuitry.

Properties

CAS Number

169758-66-1

Product Name

Robalzotan

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1

InChI Key

MQTUXRKNJYPMCG-CYBMUJFWSA-N

SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen tartrate monohydrate
NAD 299
NAD-299
robalzotan

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.